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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 1-Methyl-1H-indazol-4-ol, a valuable intermediate in medicinal chemistry and drug

development. The protocols are based on established synthetic methodologies for analogous

indazole derivatives.

Introduction
1-Methyl-1H-indazol-4-ol is a heterocyclic compound of interest in pharmaceutical research

due to the prevalence of the indazole scaffold in biologically active molecules. The indazole

nucleus is a key component in a variety of therapeutic agents, including those with anti-

inflammatory and anticancer properties. These protocols outline two primary synthetic routes

for the preparation of 1-Methyl-1H-indazol-4-ol.

Two plausible and chemically sound synthetic strategies for the preparation of 1-Methyl-1H-
indazol-4-ol are:

Method 1: N-Methylation of 1H-Indazol-4-ol. This approach involves the direct methylation of

the commercially available 1H-indazol-4-ol. This method is straightforward but may yield a

mixture of N1 and N2 methylated isomers, requiring careful control of reaction conditions to

favor the desired N1 isomer.
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Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole. This strategy starts with the

corresponding methoxy-protected indazole and removes the methyl group to yield the final

hydroxyl product. This can be an effective route if the starting material is readily accessible.

Method 1: N-Methylation of 1H-Indazol-4-ol
This protocol describes the regioselective N-methylation of 1H-indazol-4-ol to preferentially

form the 1-methyl isomer. The use of a strong, non-nucleophilic base in an aprotic solvent is

known to favor N1 alkylation of indazoles.

Experimental Protocol
Materials and Reagents:

Reagent/Material Grade Recommended Supplier

1H-Indazol-4-ol ≥97% Commercially Available

Sodium hydride (NaH) 60% dispersion in mineral oil Sigma-Aldrich

Methyl iodide (CH₃I) ≥99% Sigma-Aldrich

Anhydrous Tetrahydrofuran

(THF)
≥99.9% Sigma-Aldrich

Saturated aqueous NH₄Cl ACS grade Fisher Scientific

Ethyl acetate (EtOAc) ACS grade Fisher Scientific

Brine (Saturated NaCl solution) - -

Anhydrous sodium sulfate

(Na₂SO₄)
ACS grade Fisher Scientific

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran

(THF) under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0

equivalent) in anhydrous THF dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour.
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Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 1-Methyl-1H-indazol-4-ol.

Data Presentation: N-Methylation Reaction Parameters
Parameter Condition

Starting Material 1H-Indazol-4-ol

Key Reagents Sodium hydride (NaH), Methyl iodide (CH₃I)

Solvent Anhydrous Tetrahydrofuran (THF)

Temperature 0 °C to Room Temperature

Reaction Time 12 - 16 hours

Stoichiometry (Indazolol:NaH:CH₃I) 1.0 : 1.2 : 1.1

Anticipated Yield
Moderate to High (Regioisomeric mixture

possible)

Workflow Diagram: N-Methylation of 1H-Indazol-4-ol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b186704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup Reaction Work-up and Purification

Suspend NaH in anhydrous THF at 0°C Add 1H-Indazol-4-ol solution dropwise Stir at room temperature for 1h Cool to 0°C Add Methyl Iodide dropwise Stir at room temperature for 12-16h Monitor by TLC Quench with sat. NH4Cl Extract with Ethyl Acetate Wash with Brine Dry over Na2SO4 Concentrate Column Chromatography 1-Methyl-1H-indazol-4-ol

Click to download full resolution via product page

N-Methylation Experimental Workflow

Method 2: O-Demethylation of 4-Methoxy-1-methyl-
1H-indazole
This protocol details the cleavage of the methyl ether in 4-Methoxy-1-methyl-1H-indazole to

yield the desired hydroxyl compound. Boron tribromide is a powerful Lewis acid commonly

used for this transformation.

Experimental Protocol
Materials and Reagents:
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Reagent/Material Grade Recommended Supplier

4-Methoxy-1-methyl-1H-

indazole
≥97% Commercially Available

Boron tribromide (BBr₃) 1.0 M solution in CH₂Cl₂ Sigma-Aldrich

Anhydrous Dichloromethane

(CH₂Cl₂)
≥99.8% Sigma-Aldrich

Methanol (MeOH) ACS grade Fisher Scientific

Saturated aqueous NaHCO₃ ACS grade Fisher Scientific

Dichloromethane (CH₂Cl₂) ACS grade Fisher Scientific

Brine (Saturated NaCl solution) - -

Anhydrous magnesium sulfate

(MgSO₄)
ACS grade Fisher Scientific

Procedure:

Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane

(CH₂Cl₂) under a nitrogen atmosphere and cool the solution to -78 °C.

Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 1.5-2.0 equivalents) dropwise,

maintaining the temperature at -78 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 4-6 hours.

Monitor the reaction for the consumption of starting material by TLC.

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow,

dropwise addition of methanol.

Concentrate the mixture under reduced pressure.
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Redissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate

in hexanes) to yield 1-Methyl-1H-indazol-4-ol.

Data Presentation: O-Demethylation Reaction
Parameters

Parameter Condition

Starting Material 4-Methoxy-1-methyl-1H-indazole

Key Reagent Boron tribromide (BBr₃)

Solvent Anhydrous Dichloromethane (CH₂Cl₂)

Temperature -78 °C to Room Temperature

Reaction Time 4 - 6 hours

Stoichiometry (Indazole:BBr₃) 1.0 : 1.5 - 2.0

Anticipated Yield High (typically >80%)[1]

Workflow Diagram: O-Demethylation of 4-Methoxy-1-
methyl-1H-indazole

Reaction Setup Reaction Work-up and Purification

Dissolve starting material in anhydrous CH2Cl2 Cool to -78°C Add BBr3 solution dropwise Warm to room temperature and stir for 4-6h Monitor by TLC Cool to 0°C Quench with Methanol Concentrate Redissolve in CH2Cl2 Wash with NaHCO3, H2O, Brine Dry over MgSO4 Concentrate Column Chromatography 1-Methyl-1H-indazol-4-ol

Click to download full resolution via product page
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O-Demethylation Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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